1-(4,4-Difluorocyclohexyl)-3-(2-methoxyethyl)urea
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Overview
Description
1-(4,4-Difluorocyclohexyl)-3-(2-methoxyethyl)urea is a synthetic organic compound characterized by the presence of a difluorocyclohexyl group and a methoxyethyl urea moiety
Preparation Methods
The synthesis of 1-(4,4-Difluorocyclohexyl)-3-(2-methoxyethyl)urea typically involves the reaction of 4,4-difluorocyclohexylamine with 2-methoxyethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4,4-Difluorocyclohexyl)-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4,4-Difluorocyclohexyl)-3-(2-methoxyethyl)urea has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4,4-Difluorocyclohexyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group is believed to enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The methoxyethyl urea moiety may contribute to the compound’s stability and solubility, facilitating its interaction with target molecules.
Comparison with Similar Compounds
1-(4,4-Difluorocyclohexyl)-3-(2-methoxyethyl)urea can be compared with other similar compounds, such as:
1-(4,4-Difluorocyclohexyl)-3-(2-hydroxyethyl)urea: This compound differs by having a hydroxyethyl group instead of a methoxyethyl group, which may affect its solubility and reactivity.
1-(4,4-Difluorocyclohexyl)-3-(2-ethoxyethyl)urea:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4,4-difluorocyclohexyl)-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-16-7-6-13-9(15)14-8-2-4-10(11,12)5-3-8/h8H,2-7H2,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXHCTPRARALFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1CCC(CC1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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